molecular formula C7H15NO B8528741 (S)-2-(3-Methylpyrrolidin-1-yl)ethanol

(S)-2-(3-Methylpyrrolidin-1-yl)ethanol

Cat. No.: B8528741
M. Wt: 129.20 g/mol
InChI Key: ZOTVJESZONIGGS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(3-Methylpyrrolidin-1-yl)ethanol is a chiral pyrrolidine derivative characterized by a hydroxyl-containing ethyl group attached to the nitrogen atom of a 3-methyl-substituted pyrrolidine ring. The (S)-configuration at the stereocenter distinguishes it from its enantiomer, which may exhibit divergent biological or chemical behaviors. Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their ability to modulate pharmacokinetic properties, such as solubility and bioavailability, and their role as bioisosteres for peptide bonds or cyclic amines .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-[(3S)-3-methylpyrrolidin-1-yl]ethanol

InChI

InChI=1S/C7H15NO/c1-7-2-3-8(6-7)4-5-9/h7,9H,2-6H2,1H3/t7-/m0/s1

InChI Key

ZOTVJESZONIGGS-ZETCQYMHSA-N

Isomeric SMILES

C[C@H]1CCN(C1)CCO

Canonical SMILES

CC1CCN(C1)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with (S)-2-(3-Methylpyrrolidin-1-yl)ethanol but differ in substituents, stereochemistry, or functional groups:

Compound Name Key Structural Features Key Differences
2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid Pyrrolidine with 3-methyl substitution; keto-acid group at position 2. Oxoacetic acid replaces ethanol group; potential for increased acidity and chelation.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol Ethanol group with bulky aryl-ether substituent. Bulky hydrophobic substituent reduces hydrophilicity; distinct steric hindrance.
((1S,3R,4S)-3-ethyl-4-(heterocyclic)cyclopentyl)methanol Cyclopentylmethanol with complex heterocyclic and ethyl substituents. Larger cyclic framework; additional stereocenters and heterocyclic moiety.
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol Pyrrolidine-3-ylmethanol with fluoropyridine substitution. Fluoropyridine introduces aromaticity and electronegative effects; altered H-bonding.

Physicochemical Properties

  • Hydrophilicity: The ethanol group enhances water solubility compared to 2-(3-Methylpyrrolidin-1-yl)-2-oxoacetic acid (keto-acid) or aryl-ether derivatives .
  • Chirality : The (S)-configuration may influence enantioselective interactions in biological systems, contrasting with racemic mixtures or unsubstituted pyrrolidines .

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